rifamycin X
Description
Properties
CAS No. |
17554-97-1 |
|---|---|
Molecular Formula |
C7H6N2O |
Synonyms |
rifamycin X |
Origin of Product |
United States |
Rifamycin Biosynthesis and Intermediates
Polyketide Synthase (PKS) System in Rifamycin (B1679328) Production
The core structure of rifamycins (B7979662), the ansa chain, is constructed by a modular Type I polyketide synthase system. frontiersin.orgoup.com This multi-enzyme complex is responsible for the iterative condensation of specific extender units onto a starter molecule. frontiersin.orgoup.com
Role of Type I Polyketide Synthases
Type I PKSs are large, multifunctional enzymes organized into modules. Each module typically contains a set of catalytic domains, including a ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP). oup.compnas.org Additional domains, such as dehydratase (DH) and ketoreductase (KR), are present depending on the required modifications of the growing polyketide chain. oup.com In rifamycin biosynthesis, the Type I PKS is encoded by a gene cluster and comprises multiple modules that sequentially add extender units to the growing polyketide chain. oup.compsu.edu The collinear arrangement of these modules generally dictates the order of enzymatic reactions and the structure of the resulting polyketide. oup.comindiatimes.com
Starter Unit Derivations: 3-Amino-5-Hydroxybenzoic Acid (AHBA) Pathway
The biosynthesis of the rifamycin polyketide chain commences with an unusual starter unit, 3-amino-5-hydroxybenzoic acid (AHBA). indiatimes.compnas.orgchimia.ch AHBA forms the naphthoquinone chromophore of the rifamycin molecule. bio-conferences.orgwikipedia.org Unlike the typical starter units derived from fatty acid metabolism, AHBA is synthesized via a dedicated branch of the shikimate pathway, known as the aminoshikimate pathway. washington.educhimia.chnih.govwikipedia.org Several genes within the rifamycin biosynthetic gene cluster, specifically rifG through rifN, are believed to be involved in the biosynthesis of AHBA. wikipedia.orgpnas.org AHBA is activated and loaded onto the PKS system, initiating the polyketide chain elongation process. oup.comchimia.chacs.org
Elucidation of Early Biosynthetic Stages
Understanding the early stages of rifamycin biosynthesis has involved the characterization of intermediates and the postulation of reaction sequences.
Characterization of Proansamycin X as a Key Macrocyclic Precursor
Proansamycin X is considered a hypothetical earliest macrocyclic precursor in the biosynthesis of rifamycins. nih.govresearchgate.netmdpi.com It is believed to be the product released from the Type I PKS after the condensation of the AHBA starter unit with ten extender units (two acetate (B1210297) and eight propionate (B1217596) units). frontiersin.orgpsu.edufrontiersin.org The release and cyclization of the linear polyketide chain to form proansamycin X are thought to be catalyzed by the product of the rifF gene, which shows similarity to amide synthases. microbiologyresearch.orgnih.gov While proansamycin X has been proposed as a key intermediate, its direct isolation and identification have been challenging. nih.govresearchgate.netmdpi.com
Hypothetical Pathways and Proposed Transformations of Proansamycin X
Following the formation of the macrocyclic structure, proansamycin X is proposed to undergo a series of enzymatic transformations to yield the various rifamycin structures. pnas.orgbio-conferences.org One proposed pathway involves the dehydrogenation and hydroxylation of proansamycin X to form rifamycin W, which is considered a predominant intermediate in rifamycin biosynthesis. bio-conferences.orgresearchgate.netmdpi.com An enzyme called RifT, a putative NADH-dependent dehydrogenase, has been implicated in the dehydrogenation of proansamycin X. bio-conferences.orgnih.govmdpi.com Another possibility is that proansamycin X undergoes dehydration to form protorifamycins, which lack the C-8 hydroxyl group. researchgate.netmdpi.comsemanticscholar.org The exact sequence and enzymatic machinery involved in the conversion of proansamycin X to downstream intermediates like rifamycin W are still areas of investigation. mdpi.commdpi.com
Enzymatic Transformations in Rifamycin Maturation
The maturation of rifamycins from early precursors like proansamycin X and rifamycin W involves numerous enzymatic tailoring reactions. These modifications contribute to the structural diversity and biological activity of the final rifamycin compounds. These transformations can include hydroxylations, acetylations, methylations, and oxidative cleavage reactions. researchgate.netmdpi.com For example, rifamycin W undergoes an oxidative cleavage of the C-12/C-29 double bond to produce 27-O-demethyl-25-O-deacetyl-rifamycin S, a key intermediate in the pathway to rifamycin B. mdpi.com Enzymes such as cytochrome P450 monooxygenases, like Rif-Orf5 and Rif-orf13, have been shown to be involved in specific hydroxylation steps during rifamycin biosynthesis. mdpi.comsioc-journal.cn Other enzymes, including those involved in ADP ribosylation, glycosylation, and phosphorylation, have been identified as contributing to enzymatic modifications of rifamycins, sometimes related to resistance mechanisms. researchgate.netactanaturae.ru The conversion of rifamycin SV to rifamycin B, a late step in the pathway, involves enzymes like Rif15 (a putative transketolase) and Rif16 (a putative P450 enzyme). oup.com
Role of Cytochrome P450 Enzymes (e.g., Rif-orf13)
Cytochrome P450 monooxygenases (CYPs) play significant roles in the post-PKS modification of rifamycins, catalyzing various oxidation reactions. Several putative CYPs, including Rif-orf0, Rif-orf4, Rif-orf5, Rif-orf13, and Rif-orf16, are encoded within the rifamycin biosynthetic gene cluster. nih.gov
Specifically, the cytochrome P450 encoded by rif-orf13 has been shown to be responsible for the hydroxylation at the C34a position during rifamycin biosynthesis. sioc-journal.cnsioc-journal.cn This hydroxylation step is crucial for the formation of rifamycin W from a 34a-deoxygenated precursor. sioc-journal.cn Studies involving heterologous expression of rif-orf13 in Streptomyces lividans and in vitro enzymatic assays have demonstrated its catalytic activity in converting 16-demethyl-34a-deoxyrifamycin W to 16-demethylrifamycin W. sioc-journal.cnsioc-journal.cn While Rif-orf13 is responsible for this specific hydroxylation, another CYP, Rif-orf5, has been proposed to be involved in the oxidative cleavage of the C-12/C-29 double bond in rifamycin W, a key step in the rearrangement of the polyketide backbone leading to rifamycin B. researchgate.netmdpi.comresearchgate.net
Dehydrogenation Mechanisms (e.g., RifT)
Dehydrogenation reactions are also important in rifamycin biosynthesis, particularly in the early stages following macrocyclization. RifT, a putative NADH-dependent dehydrogenase encoded upstream of the PKS genes in the A. mediterranei rifamycin biosynthetic gene cluster, has been proposed to be involved in the dehydrogenation of proansamycin X. mdpi.comresearchgate.netnih.gov
Studies utilizing a mutant strain of A. mediterranei with a deleted rifT gene (ΔrifT) have provided insights into the role of RifT. mdpi.comnih.gov The ΔrifT mutant produced several 8-deoxy-rifamycin derivatives, suggesting that the absence of RifT-mediated dehydrogenation at C-7/C-8 of proansamycin X leads to alternative reaction pathways, such as dehydration, resulting in compounds lacking the hydroxyl group at C-8. mdpi.com This supports the hypothesis that RifT is involved in introducing a double bond, likely leading to the formation of rifamycin W from proansamycin X. mdpi.comresearchgate.net Complementation of the ΔrifT mutant with the rifT gene restored the production of wild-type rifamycins, further confirming its role in the biosynthetic pathway. mdpi.com
Oxidative Cleavage and Rearrangement of the Ansa Chain
A critical step in the conversion of rifamycin W to later intermediates like rifamycin S and B involves the oxidative cleavage and rearrangement of the ansa chain. This process includes the cleavage of the C-12/C-29 double bond. researchgate.netresearchgate.netmdpi.comresearchgate.net Although the precise mechanism of this oxidative cleavage was not fully characterized for some time, Rif-Orf5, a cytochrome P450 monooxygenase, has been implicated in this reaction. researchgate.netmdpi.comresearchgate.net
Recent research has further elucidated the late steps of rifamycin biosynthesis, revealing a network of enzymes responsible for these transformations. researchgate.netcas.cn Different cleavage patterns of the ansa polyketide backbone have been observed, including retro-Claisen cleavage, 12,19 double bond cleavage, and Baeyer-Villiger oxidation followed by rearrangement. mdpi.com These diverse cleavage mechanisms contribute to the structural variety seen in rifamycin derivatives. For instance, an 11,12-cleavage carried out by Baeyer-Villiger oxidation and intramolecular transesterification has been observed, leading to seco-rifamycin structures. mdpi.com
Transketolase and Other Modifying Enzymes
Beyond P450 enzymes and dehydrogenases, other modifying enzymes, such as transketolases, are involved in the later stages of rifamycin biosynthesis. The transketolase Rif15, along with the P450 enzyme Rif16, has been found to be essential for the conversion of rifamycin SV into rifamycin B. cas.cnoup.com
Specifically, Rif15 is responsible for transferring a C2 keto-containing fragment from a 2-ketose to rifamycin S, yielding rifamycin L. researchgate.netcas.cn Subsequently, Rif16 catalyzes the transformation of rifamycin L to rifamycin O, which is then non-enzymatically reduced to rifamycin B by NADPH. researchgate.netcas.cn This highlights the involvement of transketolase in a unique C-O bond formation reaction within the rifamycin pathway. cas.cnnih.gov
Other modifying enzymes encoded within the gene cluster are involved in various steps such as methylation (e.g., Orf14 for 27-O-methylation) and acetylation (e.g., Orf20 for 25-O-acetylation), contributing to the final structure of rifamycin S. sioc-journal.cn
Genetic and Molecular Biology of Rifamycin Biosynthetic Gene Clusters
The biosynthesis of rifamycins is governed by a large gene cluster in Amycolatopsis mediterranei. Understanding the organization and function of genes within this cluster is crucial for deciphering the biosynthetic pathway and for potential genetic engineering efforts to produce novel rifamycins.
Gene Cluster Identification and Analysis
The rifamycin biosynthetic gene cluster in A. mediterranei S699 is a well-characterized example of an ansamycin (B12435341) gene cluster. nih.gov This cluster spans over 90 kb and contains a large Type I polyketide synthase gene region of approximately 50 kb. washington.edunih.govnih.gov Initial identification and analysis of this gene cluster involved cloning and sequencing a significant contiguous region of DNA from A. mediterranei. washington.edunih.govnih.gov
The cluster contains structural genes encoding the PKS, enzymes for AHBA biosynthesis, and numerous tailoring enzymes responsible for post-PKS modifications. washington.edunih.gov It also includes genes potentially involved in rifamycin resistance and export, as well as regulatory genes. nih.gov The genetic organization of the PKS modules within the cluster is collinear with the order in which they are used during polyketide chain assembly. nih.govnih.gov Bioinformatics analysis has been instrumental in predicting the function of many of the genes within the cluster based on homology to known enzymes. mdpi.comresearchgate.net
Comparative genomic analysis with other actinomycetes has revealed similar gene clusters encoding rifamycin-like compounds, indicating the conservation of core biosynthetic machinery while also highlighting variations in tailoring genes that contribute to structural diversity. mdpi.comresearchgate.net
Gene Inactivation and Expression Studies in Biosynthesis Research
Gene inactivation and expression studies have been powerful tools for experimentally validating the function of predicted genes within the rifamycin biosynthetic cluster and for elucidating the order of enzymatic steps. washington.edunih.gov By selectively disrupting or overexpressing specific genes, researchers can analyze the resulting metabolic profiles of the mutant strains to identify accumulated intermediates and understand the role of the inactivated enzyme. washington.edunih.govgoogle.com
For example, inactivation of the rifT gene led to the accumulation of 8-deoxy-rifamycin derivatives, supporting its role in dehydrogenation. mdpi.comnih.gov Similarly, inactivation of rif-orf5 resulted in the accumulation of rifamycin W, indicating its involvement in a downstream step, likely the oxidative cleavage of the ansa chain. mdpi.comresearchgate.net Heterologous expression of genes or combinations of genes in suitable host strains, such as Streptomyces lividans or E. coli, has also been used to reconstitute specific biosynthetic steps in vitro and confirm enzyme function. cas.cnsioc-journal.cnsioc-journal.cnoup.com Studies involving the coexpression of AHBA biosynthesis genes in Streptomyces coelicolor have confirmed their necessity and sufficiency for the production of the starter unit. nih.gov These genetic and molecular biology approaches have been indispensable in dissecting the intricate rifamycin biosynthetic pathway.
Molecular Mechanism of Action
Inhibition of Bacterial DNA-Dependent RNA Polymerase (RNAP)
Rifamycins (B7979662) inhibit bacterial RNAP by binding to a site adjacent to the enzyme's active center. pnas.orgwikipedia.orgaksci.com This binding prevents the enzyme from synthesizing RNA products beyond a very short length, typically 2-3 nucleotides. pnas.orgwikipedia.orgaksci.comnih.govbiorxiv.org The inhibition occurs predominantly at the early stages of transcription initiation. nih.gov While rifamycins have little to no effect on RNAP-promoter interaction or RNAP-nucleotide interaction, their primary impact is blocking the formation of the second or third phosphodiester bond. pnas.org
Binding Site Elucidation on the β-Subunit
Structural studies, particularly crystal structures of bacterial RNAP in complex with rifamycins like rifampicin (B610482), have been crucial in elucidating the precise binding site. nih.govnih.gov These studies reveal that rifamycin (B1679328) X binds to a pocket located within the β-subunit of bacterial RNAP. nih.govwikipedia.orgnih.govbiorxiv.orggoogle.commdpi.com This binding pocket is situated within the DNA/RNA binding channel, although it is distinct from the enzyme's active catalytic site where nucleotide polymerization occurs. nih.govwikipedia.orgacs.orgfrontiersin.org The binding site is highly conserved across prokaryotes, which contributes to the broad-spectrum activity of rifamycin antibiotics. nih.govfrontiersin.orgsci-hub.se Mutations conferring resistance to rifamycins often map to the rpoB gene, which encodes the β-subunit, further confirming this subunit as the primary binding target. nih.govwikipedia.orggoogle.comresearchgate.net
Steric Occlusion Mechanism of RNA Synthesis Blockade
The primary mechanism by which rifamycin X inhibits RNA synthesis is through steric occlusion. wikipedia.orgpnas.orgwikipedia.orgaksci.com Upon binding to the β-subunit pocket adjacent to the active site, this compound physically obstructs the path of the nascent RNA transcript as it emerges from the RNAP enzyme. wikipedia.orgpnas.orgwikipedia.orgbiorxiv.orgacs.orgfrontiersin.orgsci-hub.se This physical blockage prevents the elongation of the RNA chain beyond a length of 2 to 3 nucleotides. pnas.orgwikipedia.orgaksci.comnih.govbiorxiv.org Effectively, the bound this compound molecule acts as a roadblock, preventing the growing RNA chain from exiting the enzyme and thus halting transcription. biorxiv.orgacs.orgfrontiersin.orgsci-hub.se
Interactions with Initiating Nucleotides and Sigma Factors
While the predominant mechanism is steric occlusion of the elongating RNA, some studies suggest that rifamycins may also influence interactions with initiating nucleotides and sigma factors during the early stages of transcription. nih.govpnas.orgasm.orgresearchgate.net Some rifamycin derivatives have been proposed to inhibit the formation of the first phosphodiester bond by interfering with initiating nucleoside triphosphates (NTPs) or with region 3.2 of the sigma (σ) subunit. nih.govasm.org The σ region 3.2 is known to play a role in transcription initiation by stabilizing initiating NTPs in the active site and interacting with template DNA. asm.org Contacts between rifamycin antibiotics and the σ finger have been observed in E. coli RNAP holoenzyme structures and may contribute to effects on initiating NTP binding. researchgate.net
Structural Basis of Enzyme-Ligand Interactions
The high-affinity binding of this compound to bacterial RNAP is mediated by specific structural interactions between the antibiotic molecule and amino acid residues within the β-subunit binding pocket. nih.govnih.govfrontiersin.org These interactions are crucial for the inhibitory activity.
Critical Hydroxyl Groups and Hydrogen Bonding Networks
A key aspect of the interaction involves critical hydroxyl groups on the rifamycin molecule. nih.govwikipedia.orgacs.orgfrontiersin.orgsci-hub.seresearchgate.net Almost all rifamycins form critical hydrogen bonds with RNAP residues through oxygen atoms, particularly those at positions C-1 and C-8 on the naphthalenic ring and the hydroxyl groups at C-21 and C-23 of the ansa bridge. nih.govacs.orgfrontiersin.orgsci-hub.se The spatial arrangement of these oxygen atoms is important for binding. nih.gov For instance, the hydroxyl oxygen at C-21 can form hydrogen bonds or van der Waals interactions with residues like H526, D516, and F514 (using E. coli numbering). nih.gov The hydroxyl group at C-23, along with the carbonyl oxygen at C-25, can form hydrogen bonds with residues such as F514. nih.gov Hydrophobic interactions with residues like E565, I572, G534, L533, L511, and Q510 also contribute to the binding affinity. nih.gov
Data Table: Key Hydrogen Bonding Interactions of Rifamycins with RNAP (Based on E. coli Numbering)
| Rifamycin Moiety | Atom Involved | Interacting RNAP Residue(s) | Type of Interaction | Source(s) |
| Naphthalenic Ring (C-1) | Oxygen | S531/Q513 | Hydrogen Bond | nih.govnih.govfrontiersin.orgsci-hub.se |
| Naphthalenic Ring (C-8) | Oxygen | R529 | Hydrogen Bond | nih.gov |
| Ansa Bridge (C-21) | Hydroxyl Oxygen | H526, D516, F514 | Hydrogen Bond/Van der Waals | nih.govacs.orgfrontiersin.orgresearchgate.net |
| Ansa Bridge (C-23) | Hydroxyl Oxygen | F514 | Hydrogen Bond | nih.govacs.orgfrontiersin.orgsci-hub.seresearchgate.net |
Conformational Changes in Rifamycin and RNAP Upon Binding
While some early studies suggested minimal conformational changes in RNAP upon rifampicin binding, more recent research indicates that interactions with rifamycins can induce conformational changes in both the antibiotic molecule and the enzyme. google.comnih.govoup.com These changes can influence the binding affinity and the effectiveness of inhibition. For example, resistance mutations in RNAP can lead to rearrangements in the rifamycin binding interface, reducing the antibiotic's affinity. nih.gov Additionally, the binding of other factors, such as HelD proteins in some bacteria, can cause conformational changes in the RNAP rifamycin binding site, potentially affecting rifamycin binding. oup.com The kinetic data for rifampicin interaction with RNAP also suggest a mechanism involving rapid initial binding followed by a slower isomerization (conformational change) of the drug-enzyme complex. nih.gov
Mechanisms of Resistance to Rifamycins
Target-Mediated Resistance: Mutations in RNA Polymerase (rpoB gene)
The primary and most clinically significant mechanism of resistance to rifamycins (B7979662) involves alterations in the drug's target, the β-subunit of the bacterial DNA-dependent RNA polymerase (RNAP), which is encoded by the rpoB gene. nih.govresearchgate.net These mutations lead to a conformational change in the RNAP, which in turn reduces the binding affinity of rifamycins, rendering the antibiotic ineffective. dovepress.com
Mutations conferring resistance to rifamycins are predominantly located within a specific, highly conserved 81-bp region of the rpoB gene known as the Rifampicin (B610482) Resistance-Determining Region (RRDR). dovepress.comresearchgate.netnih.gov This region is critical as it forms a part of the rifamycin (B1679328) binding pocket within the RNAP β-subunit. Studies have shown that approximately 90–95% of rifampicin-resistant Mycobacterium tuberculosis isolates harbor mutations within this RRDR. dovepress.com
Extensive research has identified and mapped numerous specific mutations within the RRDR that are associated with varying levels of rifamycin resistance. For instance, in M. tuberculosis, mutations at codons 450, 445, and 435 are frequently observed. dovepress.com Specific amino acid substitutions at these positions have a significant impact on the level of resistance. For example, the S450L, H445D, H445Y, and H445R mutations are strongly associated with high-level rifampicin resistance, while the D435V mutation is linked to moderate-level resistance. dovepress.com Conversely, other substitutions at the same codons, such as S450G, H445C, H445L, and D435Y, may result in low-level resistance or even susceptibility. dovepress.com
In other bacteria, such as Staphylococcus epidermidis, the RRDR is also the primary site for resistance-conferring mutations. nih.gov Studies have identified various nonsynonymous mutations within three clusters of the RRDR in this organism, with a strong correlation between these genetic changes and phenotypic resistance to rifampicin. nih.gov Some of these identified mutations, like Q468L and H481C, were novel findings in clinical isolates of S. epidermidis. nih.gov
The table below summarizes key mutations in the rpoB gene and their association with rifampicin resistance.
| Organism | Codon Change | Amino Acid Substitution | Resistance Level |
| Mycobacterium tuberculosis | S450L | Serine → Leucine | High |
| Mycobacterium tuberculosis | H445D | Histidine → Aspartic Acid | High |
| Mycobacterium tuberculosis | H445Y | Histidine → Tyrosine | High |
| Mycobacterium tuberculosis | H445R | Histidine → Arginine | High |
| Mycobacterium tuberculosis | D435V | Aspartic Acid → Valine | Moderate |
| Staphylococcus epidermidis | D471E/I527M | Aspartic Acid → Glutamic Acid / Isoleucine → Methionine | Resistant |
| Staphylococcus epidermidis | Q468L | Glutamine → Leucine | Resistant |
| Staphylococcus epidermidis | H481C | Histidine → Cysteine | Resistant |
The mutations within the rpoB gene, particularly in the RRDR, directly impact the binding affinity of rifamycins to the RNA polymerase. dovepress.com The bactericidal action of rifamycins stems from their ability to form a stable complex with the RNAP, physically blocking the path of the elongating RNA transcript. nih.gov This steric hindrance prevents the synthesis of RNA chains beyond a length of 2-3 nucleotides, effectively halting transcription and leading to cell death. researchgate.net
Mutations in the RRDR alter the three-dimensional structure of the rifamycin-binding pocket. dovepress.com These structural changes can disrupt the hydrogen bonds and hydrophobic interactions that are crucial for the stable binding of the rifamycin molecule. For example, structural analyses have shown that mutations can introduce steric hindrance or remove key interaction points, thereby weakening or even abolishing the binding of the drug to the RNAP. researchgate.net This reduced affinity means that a much higher concentration of the antibiotic would be required to inhibit the enzyme, leading to clinical resistance. The degree to which binding affinity is reduced often correlates with the level of resistance observed, with mutations causing the most significant structural changes generally leading to high-level resistance. dovepress.com
Enzymatic Inactivation and Modification of Rifamycins
In addition to target-mediated resistance, bacteria can also develop resistance to rifamycins by producing enzymes that directly inactivate or modify the antibiotic molecule. nih.govresearchgate.net This strategy is particularly prevalent in environmental bacteria but is also a recognized mechanism in some pathogenic species. nih.gov These inactivating enzymes modify critical chemical groups on the rifamycin molecule, preventing it from binding to its RNAP target. nih.govpnas.org
A significant mechanism of enzymatic inactivation is ADP-ribosylation, catalyzed by ADP-ribosyltransferases (Arr). researchgate.net These enzymes transfer an ADP-ribose moiety from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to a specific hydroxyl group on the rifamycin molecule. nih.gov This modification typically occurs at the C23 hydroxyl group of the ansa bridge, a part of the rifamycin structure essential for its interaction with RNAP. nih.gov The addition of the bulky ADP-ribose group sterically hinders the binding of the modified rifamycin to the RNA polymerase, thereby inactivating the antibiotic. nih.govresearchgate.net This mechanism of antibiotic resistance, while common for other cellular processes, has so far only been documented for the rifamycin class of antibiotics in the context of drug resistance. researchgate.net
Another enzymatic modification strategy is glycosylation, carried out by rifamycin glycosyltransferases (Rgt). nih.gov Similar to ADP-ribosylation, glycosylation also targets the C23 hydroxyl group of the rifamycin ansa bridge. nih.govresearchgate.net Rgt enzymes catalyze the transfer of a glucose moiety, typically from a donor molecule like UDP-glucose, to this critical position. nih.govresearchgate.net The attachment of the glucose group adds a bulky substituent that interferes with the antibiotic's ability to bind effectively to the RNA polymerase, thus conferring resistance. researchgate.net
Phosphorylation represents a third major pathway for the enzymatic inactivation of rifamycins. This process is mediated by rifamycin phosphotransferases (Rph). nih.govnih.gov Unlike other antibiotic kinases that transfer the terminal (gamma) phosphate (B84403) from ATP, Rph enzymes are ATP-dependent dikinases that transfer the beta-phosphate of ATP. nih.govresearchgate.net This phosphorylation event occurs at the C21 hydroxyl group of the rifamycin ansa bridge. nih.govnih.gov This modification is critical because the C21 hydroxyl group is directly involved in forming hydrogen bonds within the RNAP binding pocket. nih.gov Phosphorylation of this hydroxyl group introduces a negatively charged and bulky phosphate group, which leads to steric clashes and disrupts the essential interactions required for stable binding, ultimately resulting in the inactivation of the antibiotic. pnas.org
The table below provides a summary of the enzymatic inactivation mechanisms of rifamycins.
| Mechanism | Enzyme Family | Donor Molecule | Target Site on Rifamycin | Effect on Rifamycin Activity |
| ADP-Ribosylation | Arr | NAD+ | C23-hydroxyl | Inactivation |
| Glycosylation | Rgt | UDP-glucose | C23-hydroxyl | Inactivation |
| Phosphorylation | Rph | ATP | C21-hydroxyl | Inactivation |
Structure Activity Relationship Sar Studies
Systematic Analysis of Structural Features Correlating with Potency
The antibacterial efficacy of rifamycins (B7979662) is intrinsically linked to a set of core structural features that facilitate a high-affinity interaction with the bacterial DNA-dependent RNA polymerase (RNAP). The fundamental pharmacophore of rifamycin (B1679328) is characterized by a specific spatial arrangement of key oxygen atoms that are crucial for binding to the enzyme.
A critical element for activity is the macrocyclic ansa-bridge, which holds the naphthoquinone core in a rigid conformation. mdpi.com Within this structure, the hydroxyl groups at positions C21 and C23 of the ansa chain, along with the oxygen atoms at C1 and C8 of the naphthoquinone core, are considered essential. mdpi.com This specific arrangement of four oxygen atoms allows for the formation of crucial hydrogen bonds with the amino acid residues of the RNAP β-subunit, anchoring the antibiotic in its binding pocket. nih.govacs.org It has been demonstrated that the antibacterial action is lost if the hydroxyl groups at C21 and C23 undergo substitution, as they are no longer free to participate in enzyme inhibition. mdpi.com
Table 1: Key Structural Features of Rifamycin Essential for Antibacterial Potency
| Structural Feature | Position(s) | Role in Activity |
|---|---|---|
| Ansa-Bridge Hydroxyls | C21, C23 | Essential for hydrogen bonding with RNAP; substitution leads to loss of activity. mdpi.com |
| Naphthoquinone Oxygens | C1, C8 | Participate in the key hydrogen bond network with RNAP. nih.govacs.org |
| Macrocyclic Ring | Entire Ansa-Bridge | Maintains the rigid conformation necessary for high-affinity binding to the RNAP β-subunit. mdpi.com |
Impact of Ansa-Bridge and Naphthoquinone Core Modifications on Activity
Modifications to both the ansa-bridge and the naphthoquinone core have been extensively explored to enhance potency, broaden the spectrum of activity, and circumvent resistance mechanisms.
Ansa-Bridge Modifications: The ansa-bridge is a primary site for both metabolic inactivation by bacteria and strategic modification by chemists. A key resistance mechanism in some bacteria is the ADP-ribosylation of the C23-hydroxyl group by ADP-ribosyltransferase (Arr) enzymes, which inactivates the antibiotic. nih.govoup.com To counter this, modifications have been focused on the C25 position. The introduction of bulky carbamate-linked groups at C25 has been shown to block this enzymatic inactivation, as the modified analog can no longer bind to the Arr enzyme. nih.govnih.gov This strategy has successfully yielded derivatives with potent activity against resistant pathogens like Mycobacterium abscessus. oup.comresearchgate.net
Another successful approach involved modifying the polyketide backbone during biosynthesis. By substituting an acyltransferase domain in the rifamycin polyketide synthase, researchers created 24-desmethylrifamycin analogs. nih.govresearchgate.net The resulting compound, 24-desmethylrifampicin, demonstrated excellent antibacterial activity against several rifampicin-resistant strains of M. tuberculosis. nih.govresearchgate.net The flexibility of the ansa chain is also considered important; a more flexible chain is often associated with better biological outcomes, although excessively bulky substituents can hinder binding to RNAP.
Naphthoquinone Core Modifications: The oxidation state of the aromatic core is a critical determinant of activity against certain species. Comparative analyses have shown that rifamycins with a naphthoquinone core (like rifabutin) are more stable against bacterial oxidation than those with a naphthohydroquinone core (like rifampicin (B610482) and rifamycin SV). asm.org This increased stability is linked to the improved activity of rifabutin (B1679326) over rifampicin against M. abscessus. asm.orgnih.gov The hypothesis is that a dual-mechanism of resistance exists in some bacteria: oxidation of the hydroquinone core and ADP-ribosylation of the ansa-bridge. Therefore, the most potent next-generation rifamycins are predicted to possess a more oxidatively resistant naphthoquinone core combined with ansa-bridge modifications that prevent ADP-ribosylation. asm.orgnih.gov
Rational Design Principles Based on RNAP Binding Data
Detailed structural information from X-ray crystallography and cryo-electron microscopy of rifamycins bound to bacterial RNAP has been instrumental in the rational design of new analogs. These studies have precisely mapped the rifamycin binding site and the critical interactions that underpin its inhibitory action.
Rifamycins bind to a pocket on the β-subunit of RNAP, located deep within the DNA/RNA channel but approximately 12 Å away from the catalytic active site. researchgate.net The antibiotic functions by physically blocking the path of the elongating RNA transcript, preventing it from extending beyond a length of two to three nucleotides. researchgate.netnih.gov The binding pocket is formed by specific amino acid residues that interact with different parts of the rifamycin molecule. The naphthyl moiety makes contact with one set of residues, while the ansa-bridge interacts with another. nih.gov
Understanding the structural basis of resistance has been a key driver for new designs. The majority of resistance-conferring mutations occur in the rpoB gene, which encodes the β-subunit, altering the topology of the binding pocket. For example, the common H526Y mutation in M. tuberculosis creates a steric clash that prevents rifampin from binding effectively. nih.gov The D516V mutation alters the electrostatic surface of the pocket, reducing binding affinity. nih.gov This knowledge allows for the design of new rifamycins that can accommodate these changes or form new, compensatory interactions. A structure-based design approach has been used to develop novel benzoxazinorifamycins that aim to gain binding interactions to offset the affinity loss caused by resistance mutations. rcsb.org
Furthermore, the discovery of natural products like Kanglemycin A, which is active against rifampicin-resistant bacteria, provides new design blueprints. Kanglemycin A binds in the same pocket as rifampicin but adopts a different conformation. nih.gov Its unique ansa-bridge substituents form additional contacts with a separate hydrophobic pocket within RNAP, demonstrating that exploring alternative binding modes within the same site is a viable strategy to overcome resistance. nih.gov
Computational Approaches in SAR Analysis (e.g., Molecular Docking, DFT Calculations)
Computational chemistry has become an indispensable tool in the SAR analysis of rifamycins, enabling the prediction of binding affinities, the exploration of conformational landscapes, and the rationalization of experimental results.
Molecular modeling techniques have been used to study the conformational energy required to convert inactive rifamycin conformers into the active state. For rifamycin O, which crystallizes in a non-active conformation, molecular mechanics calculations showed that a rearrangement to the active form would require approximately 15 kcal/mol. nih.govacs.org Principal component analysis of X-ray diffraction data from numerous active and inactive rifamycins has also helped to derive structural parameters that discriminate between the two states. nih.govacs.org
Density Functional Theory (DFT) calculations have been employed to visualize the solution-state structures of novel rifamycin derivatives. nih.gov These calculations helped to explain how the presence of different structures, such as zwitterionic or pseudocyclic forms, influenced the physicochemical properties and antibacterial activity of the compounds. The SAR for these new derivatives was further discussed by modeling their complexes with RNAP. nih.gov Molecular docking is another frequently used technique to predict the binding pose and score the interactions of newly designed analogs within the RNAP binding pocket, guiding the selection of candidates for synthesis. frontiersin.org
Development of Analogs with Improved Activity Against Resistant Strains
A primary goal of rifamycin SAR studies is the generation of new analogs capable of treating infections caused by rifampicin-resistant bacteria. These efforts have yielded several promising candidates with potent activity against clinically relevant resistant strains.
One major success has been the development of C25-substituted carbamate (B1207046) derivatives. These compounds were specifically designed to resist inactivation by ADP-ribosyltransferase (Arr) enzymes, a key resistance mechanism in organisms like M. abscessus. medtigo.comnews-medical.net Analogs such as UMN-120 and UMN-121 not only overcame this resistance mechanism but also showed potent bactericidal activity against both replicating and non-replicating M. abscessus, achieving complete clearance of bacteria from the lungs in murine infection models. medtigo.com Another derivative, compound 5j, also featuring a C25 modification, demonstrated potent activity against M. abscessus in human macrophages. nih.gov
Genetic engineering of the biosynthetic pathway has also produced effective analogs. 24-desmethylrifampicin, created by altering the rifamycin polyketide synthase, showed strong activity against rifampicin-resistant M. tuberculosis strains. nih.gov
Screening of novel chemical entities has identified compounds with significantly improved activity profiles. Several new rifalazil (B610480) analogs were found to have minimum inhibitory concentrations (MICs) as low as 2 µg/ml against highly rifampin-resistant S. aureus mutants, for which rifampin itself had MICs of ≥512 µg/ml. nih.gov The natural product Kanglemycin A is another important lead, as it retains activity against rifampicin-resistant M. tuberculosis by making unique contacts within the RNAP binding site. nih.gov
Table 2: Examples of Rifamycin Analogs with Activity Against Resistant Strains
| Analog Name/Class | Modification | Target Organism(s) | Key Finding |
|---|---|---|---|
| 24-desmethylrifampicin | Ansa-bridge backbone (biosynthetic) | Rifampicin-resistant M. tuberculosis | Showed strong antibacterial activity against both sensitive and resistant strains. nih.gov |
| UMN-120, UMN-121 | C25-substituted carbamate (rifabutin derivative) | Drug-resistant M. abscessus | Prevents inactivation by Arr enzyme; achieved bacterial clearance in mouse lungs. medtigo.com |
| Compound 5j | C25 carbamate (rifamycin S derivative) | M. abscessus | Not modified by ArrMab enzyme; potent activity in planktonic cultures and macrophages. nih.gov |
| Kanglemycin A | Natural ansamycin (B12435341) with unique ansa substituents | Rifampicin-resistant M. tuberculosis | Binds RNAP in an altered conformation, making additional contacts to overcome resistance. nih.gov |
| Rifalazil Analogs | Novel Chemical Entities | Rifampicin-resistant S. aureus | MICs of 2 µg/ml against strains where rifampin MICs were ≥512 µg/ml. nih.gov |
Derivative Synthesis and Modification Strategies
Chemical Synthesis of Rifamycin (B1679328) Derivatives
Chemical synthesis has been a primary method for generating a wide array of rifamycin derivatives. Due to the complex structure of rifamycins (B7979662), chemical modifications often focus on specific, more reactive regions of the molecule.
Modification at the C-3 and C-4 Positions
Modifications at the C-3 and C-4 positions of the rifamycin naphthoquinone chromophore are among the most common strategies in chemical synthesis researchgate.netnih.govnih.govacs.org. These positions are relatively accessible for chemical reactions, and modifications here have been shown to significantly impact the biological activity and pharmacokinetic properties of the resulting derivatives acs.org. For instance, rifampicin (B610482), a crucial semi-synthetic rifamycin, is a C-3 substituted derivative of rifamycin SV, featuring a methylpiperazine group at this position acs.orgwikipedia.org. Numerous semi-synthetic derivatives bearing various functional groups, such as amines, ketones, hydrazines, heterocyclic moieties, sulphonium and phosphonium (B103445) ylides, and oximes, have been prepared through modifications at the C-3 and C-4 positions ucl.ac.uk. While some modifications at C-3 have shown good in vitro activity, their in vivo absorption can vary nih.gov.
Modification at the C-25 Position
Modification at the C-25 position of the rifamycin ansa chain has also been explored to generate new derivatives mdpi.comoup.comgoogle.com. This position, often bearing an acetate (B1210297) group in natural rifamycins like rifamycin B and SV, can be targeted for hydrolysis to yield 25-desacetyl rifamycins google.com. Furthermore, the introduction of various groups, such as carbamates or bulky ester groups, at the C-25 position has been investigated mdpi.comoup.comgoogle.com. Research has shown that C-25 carbamate (B1207046) rifamycin derivatives can exhibit activity against drug-resistant microbes, potentially by hindering enzymatic inactivation mechanisms like ADP-ribosylation mdpi.comoup.comgoogle.com. Studies have synthesized C-25 modified derivatives based on rifamycin SV, demonstrating that such modifications can impact activity against certain bacterial strains oup.comresearchgate.net.
Polyketide Backbone Engineering Approaches
The rifamycin backbone is assembled by a type I polyketide synthase (PKS) system nih.govnih.govacs.orgwashington.eduindiatimes.comkoreascience.kr. Engineering of this polyketide backbone offers a route to generate rifamycin analogs with modifications within the ansa chain, which are often difficult to achieve solely through chemical synthesis nih.govresearchgate.netindiatimes.com. The collinear architecture of the rifamycin PKS makes it a potential target for combinatorial biosynthesis nih.govindiatimes.com. Strategies have involved substituting domains within the PKS modules to alter the incorporation of extender units or introduce new functionalities nih.govindiatimes.comkoreascience.krnih.gov. For example, substituting the acyltransferase domain of module 6 of the rifamycin PKS with that from the rapamycin (B549165) PKS resulted in the production of 24-desmethylrifamycin B and 24-desmethylrifamycin SV, compounds with modifications in the polyketide backbone that showed promising activity against rifampicin-resistant Mycobacterium tuberculosis strains after conversion to 24-desmethylrifampicin nih.govindiatimes.comnih.govresearchgate.net. This highlights the potential of polyketide backbone engineering to generate novel rifamycin analogs that can overcome existing resistance mechanisms.
Biochemical and Enzymatic Transformations for Derivative Generation
Biotransformation using enzymes or whole microbial cells provides an alternative or complementary approach to chemical synthesis for modifying rifamycins niscpr.res.inniscpr.res.innih.govpsu.edu. These methods can be more selective and operate under milder conditions compared to some chemical reactions nih.govpsu.edu.
Microbial Transformations (e.g., Rifamycin Oxidase)
Microbial transformations play a significant role in the production of key rifamycin intermediates and derivatives. A notable example is the biotransformation of rifamycin B to rifamycin S, a crucial intermediate for the synthesis of many semi-synthetic rifamycins, including rifampicin niscpr.res.inniscpr.res.innih.govpsu.edu. This oxidation is catalyzed by the enzyme rifamycin oxidase niscpr.res.inniscpr.res.innih.govpsu.edu. Various microorganisms, including Humicola sp., Monocillium sp., and Curvularia lunata, have been reported to produce rifamycin oxidase niscpr.res.inniscpr.res.in. Curvularia lunata var. aeria is noted for producing an extracellular rifamycin oxidase with high activity and biotransformation potential niscpr.res.inniscpr.res.in. The enzymatic conversion of rifamycin B to S offers advantages over chemical methods, which can require harsh conditions and result in lower yields nih.govpsu.edu.
Microbial transformations can also involve other enzymatic reactions, such as acetylation and esterification, as observed in the conversion of rifamycin S to rifamycin B and rifamycin L by Nocardia mediterranei psu.edu.
Engineered Biosynthesis Pathways
Engineered biosynthesis pathways involve manipulating the genes and enzymes responsible for rifamycin production in microorganisms to generate novel or modified compounds nih.govnih.govwashington.eduindiatimes.compnas.orgmdpi.com. This approach leverages the natural biosynthetic machinery and can lead to the production of derivatives that are difficult or impossible to obtain through chemical synthesis nih.govacs.org. The rifamycin biosynthetic gene cluster has been studied, and efforts have been made to reconstitute parts of the pathway in heterologous hosts like Escherichia coli washington.edupnas.org.
Modifications can include altering the starter unit or extender units used by the PKS, introducing or modifying post-PKS tailoring enzymes, or manipulating regulatory genes to activate silent biosynthetic gene clusters nih.govnih.govwashington.eduindiatimes.compnas.orgmdpi.comresearchgate.net. For instance, the biosynthesis of rifamycin B starts with 3-amino-5-hydroxybenzoic acid (AHBA) as a starter unit, followed by the addition of acetate and propionate (B1217596) units by the rifamycin PKS nih.govnih.govacs.orgwashington.eduindiatimes.com. Proansamycin X is an intermediate that undergoes further modifications to yield rifamycin B nih.govnih.govacs.orgwashington.edu. Engineering the PKS or tailoring enzymes can lead to the production of rifamycin analogs with altered structures, such as modifications in the polyketide backbone or changes in hydroxylation patterns nih.govindiatimes.comnih.govmdpi.comsioc-journal.cn. Genome mining of actinomycetes has also revealed potential for discovering novel rifamycin analogs through the activation of silent biosynthetic gene clusters and the presence of novel post-modification genes mdpi.com.
Novel Synthetic Methodologies for Rifamycin Analogs
The development of new rifamycin analogs is driven by the need to combat increasing antimicrobial resistance, particularly in pathogens like Mycobacterium tuberculosis and Mycobacterium abscessus tandfonline.comd-nb.infooup.com. Novel synthetic methodologies focus on modifying specific regions of the rifamycin structure, primarily the ansa chain and the naphthoquinone core, to improve target binding, evade resistance mechanisms, and enhance pharmacological properties tandfonline.comd-nb.info.
Historically, chemical modifications have largely concentrated on the naphthalene (B1677914) ring moiety, as modifications to the ansa chain were often found to reduce activity nih.gov. However, recent research highlights the potential of ansa bridge modifications to improve activity, particularly in overcoming resistance conferred by enzymes like Arr, which ADP-ribosylates rifamycins at the C23 position d-nb.infooup.com.
One approach involves the rational redesign of rifamycins through strategic modification of the ansa-chain to block ADP-ribosylation while preserving on-target activity d-nb.info. Studies have shown that C25 modification of rifabutin (B1679326), a rifamycin analog, is a viable strategy to significantly increase potency and effectively block inactivation by Arr d-nb.info. For instance, compound 5j, a C25-modified rifamycin derivative, demonstrated improved antimicrobial activity against clinical M. abscessus isolates compared to rifampicin and rifabutin oup.com. This compound, featuring a morpholino substituted C3 position and a naphthoquinone core, was shown not to undergo modification when exposed to pure Arr and exhibited substantial efficacy against M. abscessus within human macrophages researchgate.net.
Another area of synthetic exploration involves modifications at the C-3 and C-4 positions of the naphthoquinone structure tandfonline.comacs.org. These modifications have historically yielded significant improvements in pharmacological properties acs.org. Novel C-3-(N-alkyl-aryl)-aminomethyl rifamycin SV derivatives have been synthesized, exhibiting activity against rifampicin-resistant M. tuberculosis strains researchgate.net. These analogs feature aminoalkyl-aromatic ring tails appended to the C3 position of the rifamycin core, replacing the typical hydrazone unit of rifampicin with an amino-alkyl linkage researchgate.net.
Genetic-synthetic strategies are also being explored to produce novel rifamycin analogs nih.gov. This interdisciplinary approach involves manipulating the rifamycin polyketide biosynthetic gene cluster in organisms like Amycolatopsis mediterranei frontiersin.org. For example, genetic engineering has led to the production of 24-desmethyl rifamycin B, which can be further converted into 24-desmethyl rifampicin or 24-desmethyl rifamycin S through chemical synthesis frontiersin.orgnih.gov. The synthesis of 24-desmethylrifampicin from 24-desmethylrifamycin S can be carried out following methods similar to the preparation of rifampicin, involving reactions with paraformaldehyde and 1,3,5-trimethyl-hexahydro-1,3,5-triazine, followed by treatment with 1-amino-4-methylpiperazine (B1216902) nih.gov.
Novel synthetic methods are also being developed for specific reactions. For instance, an Alder-Ene reaction between Rifamycin O and diethyl azodicarboxylate has been successfully employed to prepare semi-synthetic rifamycins with novel ansa-chain conformations mdpi.com. This method allows for the targeted introduction of substituents near the C21 position mdpi.com.
Furthermore, optimized processes for the synthesis of existing rifamycin derivatives like rifampicin are being studied to improve yield and purity researchgate.netxdhg.com.cn. One such process involves the cyclization and condensation reactions of rifamycin S, prepared directly from zymotic fluid oxidation and extraction xdhg.com.cn.
Detailed research findings highlight the impact of specific modifications on the activity of rifamycin analogs. The synthesis and evaluation of a series of rifamycin S and rifampin analogues incorporating substituted 8-amino, 8-thio, and 1,8-pyrazole substituents demonstrated that while none showed superior activity to parent scaffolds, the results supported the role of the Rif C-8 hydroxyl in hydrogen bonding with the S450 residue in bacterial RNA polymerase nih.gov.
The development of novel benzoxazinorifamycins (NCEs) related to rifalazil (B610480) has also been reported, with some exhibiting improved activity against rifamycin-resistant Staphylococcus aureus strains compared to rifampicin and rifalazil nih.gov. These NCEs were synthesized and screened for antibacterial activity and their propensity to elicit resistant mutants nih.gov.
The isolation and characterization of 8-deoxy-rifamycin derivatives from a mutant strain of Amycolatopsis mediterranei (ΔrifT) has revealed novel structures, including an amide N-glycoside of seco-rifamycin nih.govmdpi.com. These compounds, resulting from the cessation of a putative rifT gene-dependent dehydrogenation, demonstrate the potential for generating structural diversity through targeted genetic modification of the biosynthetic pathway nih.gov.
The following table summarizes some novel synthetic strategies and the resulting rifamycin analogs:
| Synthetic Strategy | Modification Site(s) | Resulting Analogs / Characteristics | Source(s) |
| Rational Redesign (Ansa-chain modification) | Ansa-chain (e.g., C25) | Analogs blocking Arr-mediated ADP-ribosylation; improved potency against M. abscessus. | d-nb.info, oup.com, researchgate.net |
| Chemical Modification | C3 position | C-3-(N-alkyl-aryl)-aminomethyl rifamycin SV derivatives active against RIF-resistant Mtb. | researchgate.net |
| Genetic-Synthetic Strategy (Biosynthetic gene cluster) | Polyketide backbone | 24-desmethyl rifamycin B (precursor to 24-desmethyl rifampicin/S); structural diversity. | nih.gov, frontiersin.org, nih.gov |
| Alder-Ene Reaction | Ansa-chain (near C21) | Semi-synthetic rifamycins with novel ansa-chain conformation; targeted substituent introduction. | mdpi.com |
| Chemical Modification | C-8 position | 8-amino, 8-thio, and 1,8-pyrazole congeners of rifamycin S and rifampin; insights into RNAP binding. | nih.gov |
| Chemical Synthesis | Naphthoquinone core | Novel benzoxazinorifamycins (NCEs) active against RIF-resistant S. aureus. | nih.gov |
| Genetic Modification (ΔrifT mutant) | C-8 (deoxygenation) | 8-deoxy-rifamycin derivatives; novel seco-rifamycin structures. | mdpi.com, nih.gov |
The synthesis of 24-desmethylrifampicin from 24-desmethylrifamycin S involves specific reaction conditions and reagents, as detailed in research findings nih.gov.
| Step | Reagents / Conditions | Product | Source |
| Conversion of 24-desmethylrifamycin S | Paraformaldehyde, 1,3,5-trimethyl-hexahydro-1,3,5-triazine, acetic acid | 3-methyl-1,3-oxazino(5,6-c)-24-desmethylrifamycin | nih.gov |
| Treatment with 1-amino-4-methylpiperazine | 1-amino-4-methylpiperazine | 24-desmethylrifampicin | nih.gov |
These novel synthetic methodologies and modification strategies are vital for expanding the chemical space of rifamycin analogs and developing new agents to combat drug-resistant bacterial infections.
Preclinical Research and in Vitro Evaluation of Rifamycin Analogs
Antimicrobial Activity Spectrum in Preclinical Models
The antimicrobial spectrum of rifamycin (B1679328) analogs is a critical aspect of preclinical evaluation. This involves testing their effectiveness against a range of bacterial species, including both Gram-positive and Gram-negative bacteria, as well as mycobacteria and other specific pathogens.
Activity against Gram-Positive and Gram-Negative Bacteria
Rifamycins (B7979662) generally exhibit potent activity against Gram-positive bacteria taylorandfrancis.comprinceton.edunih.govnih.gov. For instance, rifaximin (B1679331) has shown good activity against Staphylococcus and Streptococcus species nih.gov. While rifamycins also have activity against some Gram-negative bacteria, their efficacy can be more variable, with some strains showing higher MICs nih.govnih.gov. The outer membrane of Gram-negative bacteria can contribute to lower susceptibility compared to Gram-positive bacteria asm.org. Studies have investigated the activity of rifampicin (B610482) against multidrug-resistant Gram-negative bacteria like Acinetobacter baumannii and Klebsiella pneumoniae, with varying degrees of susceptibility observed researchgate.net.
| Bacterial Species | Gram Stain | Notes on Activity (based on rifamycin class/analogs) | Source Indices |
| Staphylococcus spp. | Positive | Potent activity, low MICs observed for rifaximin. | nih.govnih.gov |
| Streptococcus spp. | Positive | Good activity, except for some Enterococcus strains. | nih.govnih.govoup.com |
| Enterococcus spp. | Positive | Variable susceptibility. | nih.govoup.com |
| Bacillus cereus | Positive | Inhibited by rifaximin. | nih.gov |
| Haemophilus influenzae | Negative | Susceptible. | nih.govoup.com |
| Neisseria gonorrhoeae | Negative | Inhibited by rifaximin, susceptible to rifampin. | nih.govoup.com |
| Neisseria meningitidis | Negative | Susceptible to rifampin. | oup.com |
| Moraxella catarrhalis | Negative | Inhibited by rifaximin. | nih.gov |
| Bacteroides bivius-disiens | Negative | Inhibited by rifaximin. | nih.gov |
| Gardnerella vaginalis | Negative | Inhibited by rifaximin. | nih.gov |
| Lactobacillus spp. | Positive | Inhibited by rifaximin. | nih.gov |
| Mobiluncus spp. | Negative | Inhibited by rifaximin. | nih.gov |
| Escherichia coli | Negative | Effective, but resistance can emerge. | drugbank.comasm.org |
| Salmonella spp. | Negative | Activity observed for rifamycin SV at higher concentrations. | karger.com |
| Shigella spp. | Negative | Activity observed for rifamycin SV at higher concentrations. | karger.com |
| Acinetobacter baumannii | Negative | Variable susceptibility to rifampicin. | researchgate.netoup.com |
| Klebsiella pneumoniae | Negative | Variable susceptibility to rifampicin. | researchgate.netpnas.org |
| Pseudomonas spp. | Negative | Generally resistant to rifampin. | oup.com |
| Listeria monocytogenes | Positive | Susceptible to rifampin. | oup.com |
Efficacy against Mycobacterial Species (e.g., Mycobacterium tuberculosis, M. abscessus)
Rifamycins are cornerstone drugs for treating Mycobacterium tuberculosis taylorandfrancis.compnas.orgwikipedia.orgnih.govnih.gov. However, their efficacy against non-tuberculous mycobacteria like Mycobacterium abscessus is often limited by intrinsic resistance mechanisms, particularly ADP-ribosylation oup.compnas.orgnih.govtandfonline.com. Research is focused on developing new rifamycin derivatives that can overcome this resistance in M. abscessus oup.compnas.org. Rifabutin (B1679326), another rifamycin, has shown activity against M. abscessus and Mycobacterium avium complex (MAC), and is more potent than rifampicin against MAC nih.govtandfonline.comasm.orgoup.com. Studies in murine models are used to evaluate the efficacy of rifamycin analogs against mycobacterial infections nih.govasm.org.
| Mycobacterial Species | Notes on Activity (based on rifamycin class/analogs) | Source Indices |
| Mycobacterium tuberculosis | Highly effective, key component of treatment. | taylorandfrancis.compnas.orgwikipedia.orgnih.govnih.gov |
| Mycobacterium abscessus | Often intrinsically resistant due to ADP-ribosylation; new analogs being developed to overcome resistance. Rifabutin shows activity. | oup.compnas.orgnih.govtandfonline.comasm.orgoup.com |
| Mycobacterium avium complex (MAC) | Rifabutin is active and more potent than rifampicin. | taylorandfrancis.comnih.govtandfonline.comoup.com |
| Mycobacterium leprae | Rifabutin is active. | taylorandfrancis.comoup.com |
| Mycobacterium kansasii | Rifampicin is used in treatment regimens. | wikipedia.org |
| Mycobacterium ulcerans | Rifampicin is used in treatment, usually in combination. | wikipedia.org |
| Mycobacterium chelonae | Resistant to rifampin. | oup.com |
| Mycobacterium fortuitum | Resistant to rifampin. | oup.com |
Activity against Other Pathogens (e.g., Clostridium difficile)
Rifamycin derivatives, such as rifaximin, have demonstrated activity against Clostridium difficile nih.govnih.govasm.org. Rifaximin is a poorly absorbed rifamycin derivative that achieves high concentrations in the gastrointestinal tract, making it suitable for treating C. difficile infections nih.govnih.govasm.org. Resistance to rifamycins in C. difficile can occur through mutations in the rpoB gene asm.orgasm.orgnih.gov. Rifalazil (B610480), another rifamycin derivative, has also shown efficacy against Clostridium difficile in preclinical studies asm.org.
| Other Pathogen | Notes on Activity (based on rifamycin class/analogs) | Source Indices |
| Clostridium difficile | Rifaximin and rifalazil show activity; resistance can develop. | nih.govnih.govasm.orgasm.orgnih.govasm.org |
| Chlamydia trachomatis | Rifabutin and rifalazil show activity. | taylorandfrancis.comoup.comasm.org |
| Toxoplasma gondii | Rifabutin shows activity. | taylorandfrancis.comoup.com |
| Helicobacter pylori | Rifabutin and rifalazil show activity. | taylorandfrancis.comnih.govasm.org |
Evaluation in In Vitro Models of Infection
In vitro models are crucial for understanding how rifamycin analogs perform in conditions that mimic aspects of in vivo infections, such as the presence of intracellular bacteria and the formation of biofilms.
Activity against Intracellular Bacteria
Rifamycins, including rifampicin and rifabutin, are known to be active against intracellular bacteria oup.comnih.govasm.orgasm.orgnih.govdrugbank.com. This is particularly important for pathogens like Mycobacterium tuberculosis and Mycobacterium abscessus, which can reside within host cells like macrophages oup.comasm.orgnih.gov. Studies using cell culture models, such as human macrophages or osteoblasts, are used to evaluate the ability of rifamycin analogs to reduce the number of internalized bacteria oup.comnih.govoup.com. For example, a rifamycin derivative showed potent antimicrobial activity against M. abscessus in human macrophages oup.com. Rifabutin has also demonstrated bactericidal activity against intracellular M. abscessus asm.org.
| Pathogen | Relevant Cell Model | Observed Activity (based on rifamycin class/analogs) | Source Indices |
| Mycobacterium tuberculosis | Macrophages | Active against intracellular forms. | nih.govdrugbank.com |
| Mycobacterium abscessus | Human macrophages | Potent activity observed for a rifamycin derivative; Rifabutin is bactericidal. | oup.comasm.org |
| Staphylococcus aureus | Human osteoblasts, PMN | Rifampin and derivatives reduce intracellular bacteria. | nih.govoup.comasm.org |
Efficacy in Biofilm Models
Biofilms are structured communities of bacteria that are often more resistant to antibiotics than planktonic (free-floating) bacteria nih.govnih.gov. Evaluating the efficacy of rifamycin analogs against bacteria in biofilms is therefore important, particularly for infections associated with medical devices nih.govnih.govmdpi.com. Rifampin has shown activity against staphylococcal biofilms and is used in combination therapy for prosthetic joint infections nih.govoup.comnih.govfrontiersin.org. Studies have evaluated the minimum biofilm eradication concentration (MBEC) of rifamycins and their ability to prevent biofilm formation nih.govoup.com. Rifabutin and rifapentine (B610483) have shown lower MBEC90s compared to rifampicin against Staphylococcus aureus biofilms, suggesting better efficacy against established biofilms oup.com.
| Pathogen | Model Type | Observed Activity (based on rifamycin class/analogs) | Source Indices |
| Staphylococcus aureus | In vitro biofilm models | Rifampin and derivatives show activity; Rifabutin and rifapentine show better eradication of formed biofilms compared to rifampin. | nih.govoup.comnih.govfrontiersin.org |
| Staphylococcus epidermidis | Tissue cage model | Rifampin combination therapy is efficacious. | nih.govmdpi.com |
| Pseudomonas aeruginosa | In vitro biofilm models | Fluoroquinolones are often used, but rifampicin's role is limited primarily to Gram-positive infections in this context. | frontiersin.org |
| Escherichia coli | In vitro biofilm models | Fluoroquinolones show activity. | frontiersin.org |
Cellular and Molecular Interactions in Non-Target Cells
Rifamycins interact with various host cellular pathways in non-target cells, influencing processes beyond their primary antimicrobial activity. These interactions are particularly relevant in understanding potential drug-drug interactions and the broader biological effects of these compounds. Key among these interactions are the modulation of nuclear receptors like PXR and transcription factors such as NFκB, which in turn affect the expression of drug-metabolizing enzymes and transporters.
Modulation of Host Pathways (e.g., Pregnane (B1235032) X Receptor (PXR), NFκB Inhibition)
Rifamycin has been shown to activate the Pregnane X Receptor (PXR), a nuclear receptor that plays a crucial role in the regulation of drug metabolism and transport. Studies using a HepG2 liver cell line modified to overexpress full-length human PXR demonstrated that rifamycin effectively activated PXR transcriptional activity. infectiologyjournal.com While rifampicin, another rifamycin, showed approximately three times greater efficacy in activating PXR in this system (EC50 = 2.87 x 10⁻⁶ M for rifampicin vs. 9.29 x 10⁻⁶ M for rifamycin), rifamycin still exhibited significant PXR agonistic activity. infectiologyjournal.com Activation of PXR by rifamycins can lead to the induction of genes involved in the metabolism and clearance of xenobiotics, including drugs and bacterial metabolic products. infectiologyjournal.com
In addition to PXR activation, rifamycin has demonstrated the ability to directly inhibit NFκB, a key transcription factor involved in inflammatory responses. infectiologyjournal.comresearchgate.netnih.govlenus.ielenus.ie Studies have shown that rifamycin can antagonize TNFα and LPS-induced NFκB activities in cell lines. researchgate.netnih.govlenus.ie This NFκB inhibition appears to be independent of PXR stimulation, as it was observed in a cell line lacking PXR expression. infectiologyjournal.comresearchgate.netnih.gov This dual activity of activating PXR and inhibiting NFκB suggests a complex modulation of host pathways by rifamycin, potentially influencing both drug disposition and inflammatory signaling. infectiologyjournal.comresearchgate.netnih.gov
Induction of Detoxification Genes (e.g., CYP3A4, PgP)
A significant consequence of PXR activation by rifamycin is the induction of downstream target genes involved in detoxification and transport, particularly Cytochrome P450 3A4 (CYP3A4) and P-glycoprotein (PgP, also known as ABCB1). infectiologyjournal.comresearchgate.netnih.govlenus.ielenus.ie
In HepG2 liver cells overexpressing PXR, rifamycin induced high levels of CYP3A4. infectiologyjournal.com The induction of CYP3A4 protein metabolic activity by rifamycin was lower compared to rifampicin, consistent with rifampicin's higher PXR activity (EC50 6.58 x 10⁻⁶ M for rifamycin vs. 1.67 x 10⁻⁶ M for rifampicin). infectiologyjournal.com Quantitative real-time PCR analysis in HepG2 cells treated with 20 µM rifamycin showed an increase in CYP3A4 mRNA expression. infectiologyjournal.com
Rifamycin also induced PgP expression in both HepG2 liver cells and Caco2 intestinal cell lines. infectiologyjournal.comresearchgate.netnih.gov Induction of PgP protein expression in these cell lines was statistically equivalent between rifamycin and rifampicin. infectiologyjournal.com PgP is an efflux transporter that pumps various substrates, including drugs and toxins, out of cells, contributing to their clearance and limiting their intracellular accumulation. infectiologyjournal.comresearchgate.netnih.gov
The induction of both CYP3A4 and PgP by rifamycin highlights its capacity to influence the pharmacokinetics of co-administered drugs that are substrates for these enzymes and transporters. infectiologyjournal.com This induction is largely mediated through the activation of PXR. infectiologyjournal.comresearchgate.netnih.gov
The following table summarizes key findings regarding the in vitro interactions of rifamycin with PXR, NFκB, CYP3A4, and PgP:
| Interaction | Effect | Cell Line(s) | Observation/Data | Source |
| PXR Transcriptional Activity | Activation | HepG2 (PXR-overexpressing), PXR reporter cell lines | EC50 = 9.29 x 10⁻⁶ M (HepG2); Dose-dependent activation in reporter cells. | infectiologyjournal.comresearchgate.net |
| NFκB Activity | Inhibition | Cell line lacking PXR, monocytes, macrophages, HT-29, Caco2 | Antagonized TNFα/LPS-induced activity; Inhibited IL1β-induced IL8 synthesis. | infectiologyjournal.comresearchgate.netnih.govlenus.ielenus.ie |
| CYP3A4 mRNA Expression | Induction | HepG2 | Increased fold change relative to control (e.g., at 20 µM). | infectiologyjournal.com |
| CYP3A4 Protein Metabolic Activity | Induction | HepG2 | EC50 = 6.58 x 10⁻⁶ M. | infectiologyjournal.com |
| PgP Protein Expression | Induction | HepG2, Caco2 | Statistically equivalent induction compared to rifampicin. | infectiologyjournal.com |
Advanced Analytical Methodologies in Rifamycin Research
Chromatographic Techniques for Analysis
Chromatographic methods are widely applied for the separation and analysis of rifamycins (B7979662) due to their complex structures and potential presence of related substances and impurities. These techniques enable the resolution of individual components within a mixture.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a prevalent technique for the analysis of rifamycins. HPLC methods have been developed and validated for the determination of rifampicin (B610482), a closely related rifamycin (B1679328), in various matrices such as plasma and pharmaceutical formulations. innovareacademics.inresearchgate.netnih.govbenthamdirect.comnih.govptfarm.plresearchgate.net These methods often utilize reversed-phase columns, such as C18, and involve mobile phases consisting of mixtures of organic solvents (e.g., methanol (B129727), acetonitrile) and aqueous buffers. researchgate.netnih.govptfarm.ploup.com UV detection is commonly employed in HPLC for rifamycin analysis, typically at wavelengths around 254 nm, 270 nm, 337 nm, or 344 nm, depending on the specific rifamycin and method. researchgate.netnih.govptfarm.plresearchgate.netoup.comsielc.com For instance, an HPLC method for rifampicin analysis in plasma used a UV-Vis detector at 377 nm with an acetonitrile-phosphate buffer mobile phase. innovareacademics.in Another method for rifampicin and related compounds utilized a C18 monolithic column with UV detection at 254 nm. researchgate.net
HPLC is crucial for quality control and pharmacokinetic studies of rifamycins. innovareacademics.inbenthamdirect.comptfarm.pl Methods have been validated according to guidelines from bodies like the International Conference on Harmonisation (ICH) and the European Medicines Agency (EMA), demonstrating sufficient precision, accuracy, linearity, and sensitivity. innovareacademics.in
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) offers enhanced speed and resolution compared to conventional HPLC, often utilizing smaller particle size columns and higher pressures. UPLC methods coupled with UV detection have also been reported for the analysis of rifampicin. innovareacademics.innih.gov These methods can provide faster analysis times while maintaining good separation efficiency.
Hyphenated Techniques (e.g., LC-MS, LC-MS/MS)
Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are powerful tools for the analysis of rifamycins, offering high sensitivity and specificity for identification and quantification. nih.govnih.govresearchgate.netjddtonline.infojddtonline.infonih.gov LC-MS/MS methods are frequently used for the determination of rifampicin in biological fluids like plasma and cerebrospinal fluid due to their sensitivity and selectivity. nih.govresearchgate.netnih.govacs.org These methods often involve simple sample preparation steps, such as protein precipitation, followed by chromatographic separation and detection using electrospray ionization (ESI) in positive ion mode and multiple reaction monitoring (MRM). nih.govresearchgate.netnih.govacs.org For example, a fast LC-MS/MS method for rifampicin in human plasma achieved a wide analytical range and high sensitivity with a total run time of 2.4 minutes. nih.gov LC-MS/MS is also applied for the detection of rifaximin (B1679331) and rifampicin residues in food products, demonstrating good specificity and sensitivity. mdpi.com LC-MS techniques are valuable for characterizing rifamycins and their metabolites. oup.com
High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) is another chromatographic technique applied in rifamycin analysis, particularly for screening and monitoring degradation products. benthamdirect.comnih.govresearchgate.netresearchgate.net HPTLC methods for rifampicin and its degradation components have been developed using silica (B1680970) gel plates and specific mobile phases. researchgate.netresearchgate.net While sometimes used for semi-quantitative analysis based on visual detection, densitometry can be employed for quantitative measurements. researchgate.netresearchgate.net HPTLC offers a simpler and less expensive alternative for certain analytical tasks compared to HPLC or LC-MS. benthamdirect.com
Spectroscopic Techniques for Characterization and Quantification
Spectroscopic techniques provide valuable information about the structure and concentration of rifamycins.
UV-Visible Spectrometry
UV-Visible (UV-Vis) spectrometry is a common and relatively simple technique used for the characterization and quantification of rifamycins. researchgate.netjddtonline.infonih.govmims.comijarsct.co.infda.gov Rifamycins exhibit characteristic absorption maxima in the UV-Vis region, which can be utilized for their detection and quantification in various samples, including pharmaceutical preparations and biological matrices. jddtonline.infojddtonline.infofarmaciajournal.comtandfonline.compharmacyjournal.net UV-Vis spectrophotometry is often used for routine analysis due to its simplicity and cost-effectiveness, although its sensitivity and selectivity may be lower compared to other instrumental methods. mdpi.com Methods have been developed for the simultaneous determination of rifampicin with other drugs using UV spectrophotometry, employing techniques like simultaneous equation method and derivative spectrophotometry. farmaciajournal.com The maximum absorption wavelength for rifampicin has been reported around 338 nm or 344 nm in methanol or ethyl acetate (B1210297), respectively, and around 445 nm in methanol for rifampicin. researchgate.netfarmaciajournal.comtandfonline.com Rifaximin shows maximum absorption at wavelengths around 433-440 nm depending on the solvent. jddtonline.infojddtonline.info Validation of UV-Vis methods for rifampicin quantification in various media, including plasma, has demonstrated good linearity, accuracy, and precision. tandfonline.com
Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. For rifamycins, IR spectra exhibit characteristic absorption bands corresponding to key functional moieties such as hydroxyl, carbonyl (amide, acetyl, furanone), and aromatic groups wikipedia.orgnih.govguidetoimmunopharmacology.orgguidetoimmunopharmacology.org. Analysis of the IR spectrum of Rifamycin X would provide information about the presence and environment of these functional groups, aiding in its classification as a rifamycin derivative. Differences in IR spectra can also be used to distinguish between different polymorphic forms of rifamycins wikipedia.orginnexscientific.com.
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is indispensable for the detailed structural elucidation of complex molecules like rifamycins newdrugapprovals.orgfishersci.comwikidata.org. By analyzing the chemical shifts, coupling constants, and integration of signals in NMR spectra, the connectivity of atoms and the arrangement of functional groups within the molecule can be determined. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC provide further insights into the through-bond and through-space correlations between nuclei, allowing for the complete assignment of signals and confirmation of the molecular skeleton newdrugapprovals.orgwikidata.org. Studies on rifamycin derivatives have utilized extensive 1D and 2D NMR spectroscopic data for structure elucidation wikidata.org. For instance, HMBC correlations have been crucial in confirming the presence of specific chromophore structures in rifamycin-related polyketides wikidata.org. NMR spectroscopy has also been used to study the interaction of rifampicin with cyclodextrins, providing information about the binding site researchgate.net. The application of these NMR techniques to this compound would be essential for unambiguously determining its chemical structure.
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which is vital for confirming its molecular formula and gaining insights into its structural subunits wikipedia.orgcenmed.com. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used for the analysis of rifamycins wikipedia.orgcenmed.comfishersci.ca. These soft ionization techniques are suitable for large, polar molecules like rifamycins, producing protonated or deprotonated molecular ions ([M+H]⁺ or [M-H]⁻) or adduct ions (e.g., [M+Na]⁺) wikipedia.orgcenmed.com. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting fragment ions, providing a fingerprint that is characteristic of the compound's structure fishersci.cawikipedia.org. The presence of a naphthofuran system, a common feature in rifamycins, can be identified through characteristic fragment ions in MS/MS spectra wikipedia.org.
In one study, LC-QToF-MS was used to detect rifamycin-related compounds, and a peak labeled "peak X" was identified, with its mass spectrum and retention time matching those of a rifamycin O standard wikipedia.org. The molecular ion of this "peak X" (Rifamycin O) was observed at m/z 752.2985, with fragment ions including m/z 272, corresponding to the naphthofuran system wikipedia.org. Applying similar MS methodologies to this compound would provide its precise molecular weight and fragmentation pattern, aiding in its identification and structural characterization.
Crystallographic Methods for Structural Elucidation (e.g., X-ray Diffraction)
Crystallographic methods, particularly X-ray diffraction, are powerful techniques for determining the definitive three-dimensional structure of crystalline compounds, including rifamycins innexscientific.comnewdrugapprovals.orgfishersci.cawikipedia.org. Single-crystal X-ray diffraction provides precise bond lengths, bond angles, and conformational information, revealing the arrangement of atoms in the crystal lattice innexscientific.comfishersci.cauni.lu. This technique has been used to confirm the structures of various rifamycins and their complexes with target proteins newdrugapprovals.orgwikipedia.orguni.lu. For example, X-ray crystallography has been employed to characterize the crystal structures of rifampicin polymorphs and solvates wikipedia.orgnih.govuni.lu. The crystal structure of rifamycin S complexed with pregnane (B1235032) X receptor has also been determined by X-ray diffraction uni.lu.
X-ray powder diffraction (XRPD) is useful for characterizing the crystalline phases of a compound and identifying different polymorphs wikipedia.orgnih.govinnexscientific.comuni.lu. The XRPD pattern, a plot of diffraction intensity versus the scattering angle (2θ), is unique for each crystalline form. XRPD has been applied to characterize different crystal forms of rifampicin and rifaximin wikipedia.orgnih.govuni.lu. If this compound can be obtained in crystalline form, X-ray diffraction would provide invaluable information about its solid-state structure and polymorphism.
Method Validation and Performance Characteristics (e.g., Selectivity, Linearity, Detection Limits)
For the reliable quantification and analysis of this compound in various matrices, analytical methods must be thoroughly validated. Method validation ensures that the analytical procedure is suitable for its intended purpose and provides reliable and accurate results fishersci.ca. Key performance characteristics evaluated during validation include selectivity, linearity, accuracy, precision, sensitivity (limit of detection, LOD, and limit of quantification, LOQ), and range fishersci.ca.
Selectivity demonstrates the method's ability to measure the analyte accurately in the presence of other components in the sample matrix fishersci.ca. Linearity establishes that the analytical response is directly proportional to the analyte concentration over a defined range. Accuracy assesses the closeness of measured values to the true concentration, often expressed as percentage recovery. Precision indicates the reproducibility of the method under specified conditions, typically evaluated as repeatability (intra-day) and intermediate precision (inter-day), and expressed as relative standard deviation (%RSD) or coefficient of variation (%CV) fishersci.ca. Sensitivity is determined by the LOD and LOQ, representing the lowest concentrations that can be detected and reliably quantified, respectively fishersci.ca.
Validation studies for rifampicin analysis using techniques like HPLC-UV and LC-MS/MS have demonstrated good linearity, precision, and accuracy over relevant concentration ranges fishersci.ca. For example, an HPLC method for rifampicin analysis in plasma showed linearity with a coefficient of determination (R²) of 0.9984, within-run accuracy (recovery) of 86.24–102.13%, and within-run precision (%RSD) of 2.56–13.04%. A UPLC-MS/MS assay for rifampin in plasma was quantifiable over a range of 0.025–10 µg/mL. Applying a similar validation framework to the analytical methods developed for this compound would be crucial to ensure the quality and reliability of the data obtained.
Future Directions in Rifamycin Research
Discovery and Development of Next-Generation Rifamycins (B7979662)
The quest for new rifamycins is driven by the need to combat infections caused by resistant pathogens, particularly Mycobacterium abscessus, which exhibits intrinsic resistance to traditional rifamycins like rifampicin (B610482). A primary mechanism of this resistance is the enzymatic inactivation of the drug via ADP-ribosylation. nih.govcolab.ws
Researchers are employing a structure-based design approach to rationally re-engineer existing rifamycins, such as rifabutin (B1679326), to block this inactivation. nih.govcolab.ws A key strategy involves the chemical modification of the ansa-chain, a defining structural feature of rifamycins. Specifically, the introduction of various carbamate-linked groups at the C25 position of the rifamycin (B1679328) core has yielded promising results. researchgate.net These modifications are designed to sterically hinder the ADP-ribosyltransferase enzyme from binding and inactivating the antibiotic, while preserving the drug's ability to bind to its primary target, the bacterial RNA polymerase (RNAP). nih.gov
This research has led to the development of preclinical candidates with significantly improved potency. For example, certain C25-substituted derivatives have demonstrated low nanomolar activity against multidrug-resistant M. abscessus, being over 300-fold more active than rifampicin. nih.gov In addition to overcoming enzymatic inactivation, efforts are also focused on enhancing pharmacological properties and reducing drug-drug interactions, a notable side effect of older rifamycins which induce human cytochrome P450 enzymes. researchgate.net Novel spirorifamycins have also been synthesized, showing excellent activity against Staphylococcus aureus, including rifampin-resistant strains. researchgate.net
Table 1: Examples of Next-Generation Rifamycin Derivatives and Their Properties
| Derivative Class | Parent Compound | Key Modification | Advantage | Reference |
|---|---|---|---|---|
| C25-substituted carbamates | Rifabutin | Modification at the C25 position of the ansa-chain | Overcomes ADP-ribosylation; enhanced potency against M. abscessus; lacks CYP3A4 induction | nih.gov |
| Spirorifamycins | Rifamycin S | Spiro-functionalization at C-4 | Potent activity against rifampin-resistant S. aureus | researchgate.net |
Strategies to Overcome Existing Resistance Mechanisms
The primary mechanisms of rifamycin resistance are target modification and drug inactivation. frontiersin.org The most common form of target modification involves mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase. nih.govdrugs.com These mutations, often occurring in a specific region known as the rifampicin resistance-determining region (RRDR), prevent the drug from binding effectively. nih.govdovepress.com
Strategies to overcome this challenge include:
Rational Drug Design: As with overcoming enzymatic inactivation, structure-based design is used to create new rifamycin analogs that can effectively bind to mutant RNAP. By analyzing the crystal structures of resistant RNAP variants, medicinal chemists can design molecules with modified ansa-chains or other structural alterations that form new, productive interactions within the binding pocket, circumventing the effect of the resistance mutation. researchgate.net Some novel derivatives have shown improved activity against strains with common RRDR mutations like S450L and H445N. dovepress.com
Dual-Targeting Antibiotics: A novel approach involves covalently linking a rifamycin moiety to a different class of antibacterial agent or pharmacophore, such as a quinolone or an oxazolidinone. google.com This creates a hybrid molecule designed to have two distinct mechanisms of action. The rationale is that a bacterium would need to acquire simultaneous mutations in two different targets to develop resistance, a much rarer event. google.com
Bypassing Enzymatic Inactivation: For pathogens like M. abscessus, the main strategy is to develop rifamycins that are not substrates for inactivating enzymes like ADP-ribosyltransferases. Modifications at the C25 position have proven effective in blocking this enzymatic reaction, restoring the intrinsic potency of the rifamycin core. nih.govresearchgate.net
Further Elucidation of Biosynthetic Pathways and Enzymatic Functions
A deeper understanding of how rifamycins are naturally produced by actinomycetes, such as Amycolatopsis mediterranei, opens avenues for biosynthetic engineering to create novel analogs. The biosynthesis begins with a unique starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), which is assembled with acetate (B1210297) and propionate (B1217596) units by a large polyketide synthase (PKS) machinery. nih.gov
Key areas of ongoing research include:
Characterizing "Tailoring" Enzymes: After the initial polyketide chain is formed, it undergoes a series of modifications by so-called "tailoring" enzymes, which are responsible for the final structure and activity of the antibiotic. Many of these enzymes and their precise functions remain to be fully characterized. frontiersin.org Recent studies have identified specific enzymes responsible for late-stage modifications. For instance, the two-subunit transketolase Rif15 and the cytochrome P450 enzyme Rif16 are involved in the complex transformations leading to rifamycin SV and B. mdpi.com
Investigating Novel Precursors: Researchers have isolated and synthesized novel intermediates and congeners from the rifamycin pathway, such as rifsaliniketal and salinisporamycin. researchgate.net Studying these diverted metabolites provides insight into the flexibility of the biosynthetic machinery and may offer new scaffolds for chemical synthesis.
Understanding Degradation Pathways: Intriguingly, some rifamycin-producing organisms also possess enzymes, known as Rox enzymes (rifamycin monooxygenases), that can degrade rifamycins. Research has shown these enzymes are also involved in the biosynthesis of other related antibiotics, like saliniketal A, highlighting a dual role in both antibiotic production and detoxification. researchgate.net
Exploration of Novel Molecular Targets beyond RNA Polymerase (if applicable and non-clinical)
Currently, the vast majority of research on rifamycin's mechanism of action confirms that its antibacterial effect is derived from the specific inhibition of bacterial DNA-dependent RNA polymerase. drugs.comyoutube.com The rifamycin-binding pocket on the RNAP β-subunit is a well-defined and validated target. nih.govnih.gov While next-generation rifamycins are being designed to overcome resistance mutations within this target, the fundamental mechanism of action remains the inhibition of transcription. nih.govresearchgate.net
To date, published, non-clinical research has not provided significant evidence of rifamycin derivatives being developed or explored for entirely different molecular targets. The focus remains on modifying the rifamycin scaffold to improve its interaction with RNAP, either by enhancing binding to wild-type or mutant forms or by preventing inactivating modifications. The development of hybrid molecules, where rifamycin is linked to another antibiotic pharmacophore, represents a strategy to engage multiple targets simultaneously, but this still relies on rifamycin's established interaction with RNAP as one of the mechanisms. google.com
Advanced Preclinical Modeling for Efficacy and Resistance Profiling
To accurately predict the clinical potential of new rifamycin candidates, sophisticated preclinical models are essential. These models aim to simulate the complex environment of a human infection and provide critical data on pharmacokinetics (how the drug moves through the body), pharmacodynamics (how the drug affects the bacteria), and the likelihood of resistance emergence.
Murine Infection Models: Mouse models remain a cornerstone of preclinical testing. For S. aureus infections, murine septicemia and thigh infection models are used to determine the in vivo efficacy of novel rifamycins, with outcomes measured by the 50% effective dose (ED₅₀) or reduction in bacterial titer. karger.com For challenging pathogens like M. abscessus, specialized models such as the granulocyte-macrophage colony-stimulating factor knockout (GM-CSF −/−) mouse model are employed to achieve robust and reproducible lung infections. dovepress.com
Hollow Fiber System Model: This in vitro system allows for the simulation of human pharmacokinetics. It is particularly valuable for studying the relationship between drug exposure and bacterial killing over time and for predicting the drug concentrations needed to prevent the emergence of resistance. dovepress.com Studies using the hollow fiber model of Mycobacterium avium complex (HFS-MAC) have been used to compare the efficacy and resistance suppression profiles of different rifamycins like rifampin, rifapentine (B610483), and rifabutin. dovepress.com
These advanced models provide a more dynamic and clinically relevant assessment than traditional static tests, enabling researchers to prioritize the most promising compounds for further development. dovepress.com
Application of Omics Technologies in Rifamycin Studies
Omics technologies, which allow for the large-scale study of biological molecules, are providing unprecedented insights into rifamycin's action, resistance, and biosynthesis. These approaches offer a holistic view of the cellular response to the antibiotic. nih.gov
Genomics: Whole-genome sequencing (WGS) of rifampicin-resistant M. tuberculosis strains has been instrumental in identifying not only the primary resistance mutations in the rpoB gene but also secondary, "compensatory" mutations in other RNAP subunit genes (rpoA and rpoC). nih.gov These compensatory mutations can restore the fitness cost associated with the primary resistance mutation, potentially contributing to the successful spread of drug-resistant strains. nih.govh1.co
Transcriptomics: By analyzing the entire set of RNA transcripts (the transcriptome), researchers can capture a snapshot of the bacterial response to rifamycin exposure. asm.org Studies in M. tuberculosis have shown that rifampicin induces distinct transcriptional profiles in resistant versus susceptible strains, with changes observed in genes related to efflux pumps, transport, and virulence. frontiersin.orgnih.gov This information can help to uncover additional resistance mechanisms and understand the physiological state of bacteria under drug pressure. nih.gov
Proteomics: Proteomics examines the complete set of proteins in a cell. This technology is used to investigate changes in protein expression in response to rifamycin, providing clues about the drug's mechanism of action and cellular stress responses. mdpi.com A recent proteomics study on rifampicin-resistant spinal tuberculosis identified numerous differentially expressed proteins, shedding light on the molecular mechanisms of resistance in a clinical context. researchgate.netnih.gov
Metabolomics: This field focuses on the global analysis of metabolites. In rifamycin research, metabolomics has been used to characterize the profound metabolic changes that occur in M. tuberculosis following rifampicin treatment, with significant alterations identified in pathways for pyrimidines, purines, and amino acids. nih.gov It is also a powerful tool for optimizing antibiotic production. By analyzing the metabolome of A. mediterranei, researchers identified carbon source limitations during fermentation, and subsequent supplementation with glucose dramatically increased rifamycin SV yield. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Amikacin |
| Azithromycin |
| Clarithromycin |
| Rifabutin |
| Rifampicin |
| Rifamycin B |
| Rifamycin S |
| Rifamycin SV |
| Rifapentine |
| Rifsaliniketal |
| Salinisporamycin |
Q & A
Q. What analytical methods are used to determine the structural characteristics of rifamycin X?
Answer: this compound’s structural elucidation relies on a combination of spectroscopic and chromatographic techniques:
- LC-MS (Liquid Chromatography-Mass Spectrometry): Used to determine accurate mass and fragmentation patterns. For example, rifamycin O was identified via an in-house database match (monoisotopic mass 752.2985 [M-H]⁻) and retention time alignment .
- UV-Vis Spectroscopy: Absorption bands in methanol (e.g., λmax 406 nm, E1% 197) and acidic conditions (λmax 416 nm, E1% 183) provide insights into chromophore stability and protonation states .
- NMR and Isotopic Labeling: 13C-NMR and selective proton decoupling resolve ansa ring stereochemistry and substituent positions .
Q. How can researchers design experiments to study this compound biosynthesis in Amycolatopsis species?
Answer: Key steps include:
- Gene Knockout Studies: Delete biosynthetic genes (e.g., rifT, rif5) to monitor intermediate accumulation via LC-MS. For instance, rif5 deletion in A. mediterranei leads to rifamycin W accumulation .
- Fermentation Optimization: Adjust nitrogen sources (e.g., nitrate) to exploit the "nitrate-stimulating effect," which enhances rifamycin SV yield. Monitor dissolved oxygen (DO), pH, and biomass using time-course analyses .
- Enzyme Assays: Purify polyketide synthase (PKS) domains (e.g., dehydratase modules) to study substrate specificity and stereochemical outcomes .
Q. What statistical approaches are recommended for detecting phase shifts in this compound fermentation?
Answer:
- Multivariate Analysis: Apply Principal Component Analysis (PCA) to online sensor data (e.g., pH, DO, viscosity) to identify metabolic phase transitions .
- Machine Learning: Use Least Squares Support Vector Machines (LSSVM) to model nonlinear relationships between substrate consumption and rifamycin B production .
Advanced Research Questions
Q. How can contradictions in enzymatic roles during this compound biosynthesis be resolved?
Answer:
- Comparative Genomics: Align gene clusters across rifamycin-producing strains (e.g., Salinispora vs. Amycolatopsis) to identify conserved or divergent enzymes .
- In Vitro Reconstitution: Test individual enzymes (e.g., RifT, a putative NADH-dependent dehydrogenase) with synthetic substrates to confirm activity .
- Metabolic Flux Analysis: Use 13C-labeled precursors to trace carbon flow through competing pathways and resolve ambiguities in intermediate conversion .
Q. What strategies address this compound resistance linked to rpoB mutations in bacterial RNA polymerase?
Answer:
- Structure-Guided Drug Design: Co-crystallize rifamycin derivatives with mutant RNA polymerase (e.g., Thermus aquaticus core enzyme) to identify binding interactions resistant to steric clashes caused by rpoB mutations .
- Tail Modifications: Synthesize derivatives with altered naphthoquinone tails to bypass resistance hotspots. For example, rifalazil derivatives were tested for reduced steric hindrance .
Q. How can genetic engineering improve this compound yield in industrial fermentation?
Answer:
- Gene Complementation: Restore disrupted pathways (e.g., pstS1 phosphate transport gene) using multicopy plasmids. Note: Overexpression may inversely affect yield due to regulatory feedback, as seen in A. mediterranei ΔpstS1 .
- CRISPR-Cas9 Editing: Knock out competing pathways (e.g., shunt metabolites in polyketide biosynthesis) to redirect flux toward this compound .
Methodological Notes
- Contradiction Resolution: When conflicting data arise (e.g., enzyme roles in biosynthesis), combine in vitro assays with gene expression profiling (RNA-seq) to validate hypotheses .
- Fermentation Monitoring: Use dissolved oxygen (DO) probes and viscosity sensors to correlate rheological changes with antibiotic production phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
